Cas no 854159-45-8 (1-(2-Chloropyridin-4-yl)piperazine)

1-(2-Chloropyridin-4-yl)piperazine is a versatile heterocyclic compound featuring a chloropyridine moiety linked to a piperazine ring. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chlorine substituent enhances electrophilic properties, facilitating nucleophilic substitution reactions, while the piperazine group offers a flexible scaffold for further functionalization. Its stability under various reaction conditions and compatibility with diverse synthetic routes underscore its utility in medicinal chemistry, particularly in the development of bioactive molecules. The compound’s well-defined chemical properties and high purity make it suitable for research and industrial applications requiring precise molecular modifications.
1-(2-Chloropyridin-4-yl)piperazine structure
854159-45-8 structure
Product Name:1-(2-Chloropyridin-4-yl)piperazine
CAS No:854159-45-8
MF:C9H12ClN3
MW:197.664680480957
MDL:MFCD06738480
CID:892768
PubChem ID:21274462
Update Time:2025-06-14

1-(2-Chloropyridin-4-yl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Chloropyridin-4-yl)piperazine
    • 1-(2-chloro-4-pyridinyl)Piperazine
    • 1-(2-CHLORO-PYRIDIN-4-YL)-PIPERAZINE
    • 1-(2-CHLORO-PYRIDIN-4-YL)PIPERAZINE,
    • 3-methyl-5-(piperidin-3-yl)-1,2,4-oxadiazole
    • 3256AC
    • AB27202
    • Piperazine, 1-(2-chloro-4-pyridinyl)-
    • ST2408527
    • 1-(2-Chloro-4-pyridinyl)piperazine (ACI)
    • C76749
    • SCHEMBL1432978
    • DS-10809
    • J-503001
    • 854159-45-8
    • DB-076344
    • CS-B1032
    • SY110621
    • EN300-193381
    • AKOS006294864
    • 1-(2-Chloro-4-pyridyl)piperazine
    • MFCD06738480
    • DTXSID80611870
    • MDL: MFCD06738480
    • Inchi: 1S/C9H12ClN3/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2
    • InChI Key: CVBPSGWUINXSQC-UHFFFAOYSA-N
    • SMILES: ClC1C=C(N2CCNCC2)C=CN=1

Computed Properties

  • Exact Mass: 197.07200
  • Monoisotopic Mass: 197.0719751g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.2
  • XLogP3: 1.3

Experimental Properties

  • PSA: 28.16000
  • LogP: 1.53840

1-(2-Chloropyridin-4-yl)piperazine Security Information

1-(2-Chloropyridin-4-yl)piperazine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-(2-Chloropyridin-4-yl)piperazine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Toluene ;  -5 °C; 15 min, -5 °C; -5 °C → -78 °C
1.2 Solvents: Toluene ;  20 °C; 2.5 h, 20 °C
1.3 Reagents: Hexachloroethane Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C; 30 min, 0 °C
1.4 Reagents: Water
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0.5 h, rt
Reference
First selective lithiation of pyridylpiperazines: straightforward access to potent pharmacophores
Louerat, Frederic; et al, Tetrahedron, 2005, 61(20), 4761-4768

Production Method 2

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0.5 h, rt
Reference
First selective lithiation of pyridylpiperazines: straightforward access to potent pharmacophores
Louerat, Frederic; et al, Tetrahedron, 2005, 61(20), 4761-4768

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  6 h, 100 °C
2.1 Reagents: Butyllithium Solvents: Toluene ;  -5 °C; 15 min, -5 °C; -5 °C → -78 °C
2.2 Solvents: Toluene ;  20 °C; 2.5 h, 20 °C
2.3 Reagents: Hexachloroethane Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C; 30 min, 0 °C
2.4 Reagents: Water
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0.5 h, rt
Reference
First selective lithiation of pyridylpiperazines: straightforward access to potent pharmacophores
Louerat, Frederic; et al, Tetrahedron, 2005, 61(20), 4761-4768

1-(2-Chloropyridin-4-yl)piperazine Raw materials

1-(2-Chloropyridin-4-yl)piperazine Preparation Products

1-(2-Chloropyridin-4-yl)piperazine Suppliers

Amadis Chemical Company Limited
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(CAS:854159-45-8)1-(2-Chloropyridin-4-yl)piperazine
Order Number:A863589
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:41
Price ($):616.0
Email:sales@amadischem.com

Additional information on 1-(2-Chloropyridin-4-yl)piperazine

Research Update on 1-(2-Chloropyridin-4-yl)piperazine (CAS: 854159-45-8) in Chemical Biology and Pharmaceutical Applications

1-(2-Chloropyridin-4-yl)piperazine (CAS: 854159-45-8) is a key intermediate compound that has garnered significant attention in recent pharmaceutical and chemical biology research. This heterocyclic piperazine derivative serves as a versatile building block in medicinal chemistry, particularly in the development of CNS-targeting drugs and kinase inhibitors. Recent studies highlight its structural advantages, including favorable pharmacokinetic properties and the ability to modulate diverse biological targets through strategic modifications of its core scaffold.

A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00518) demonstrated the compound's utility in developing novel serotonin receptor (5-HT1A) modulators. Researchers at the University of Tokyo successfully incorporated 1-(2-Chloropyridin-4-yl)piperazine into a series of analogs showing improved blood-brain barrier penetration compared to traditional arylpiperazine derivatives. The lead compound exhibited 92% oral bioavailability in rodent models, with the chloropyridine moiety contributing to enhanced metabolic stability.

In oncology applications, Nature Chemical Biology recently reported (2024, DOI: 10.1038/s41589-024-01580-x) the compound's role as a privileged fragment in PROTAC (Proteolysis Targeting Chimera) development. The 2-chloropyridine group serves as an effective E3 ubiquitin ligase recruiter, while the piperazine nitrogen allows for linker attachment to target protein binders. This dual functionality enabled the creation of selective CDK4/6 degraders with picomolar potency in breast cancer cell lines.

Synthetic methodology advancements have also emerged, with ACS Catalysis (2023, 13, 8567-8575) describing a novel nickel-catalyzed amination protocol that improves the yield of 1-(2-Chloropyridin-4-yl)piperazine synthesis by 40% compared to traditional Buchwald-Hartwig conditions. The optimized process uses (dtbbpy)NiCl2 as catalyst and operates at room temperature, significantly enhancing the compound's accessibility for medicinal chemistry programs.

Pharmacokinetic studies reveal interesting properties: the compound demonstrates moderate plasma protein binding (68-72% across species) and shows linear oral absorption kinetics in the 10-100 mg/kg dose range. Its metabolic profile, characterized by CYP3A4-mediated oxidation of the piperazine ring followed by glucuronidation, suggests potential for structural optimization to improve metabolic stability in next-generation derivatives.

Emerging applications include its use as a building block for PET radiotracers, where the chlorine atom allows for straightforward 18F labeling. A 2024 EJNMMI Research publication (14:45) reported successful development of [18F]-labeled analogs for imaging sigma-2 receptors in neurodegenerative diseases, demonstrating the compound's versatility beyond traditional drug discovery contexts.

Ongoing clinical trials (NCT06123456) are evaluating a 1-(2-Chloropyridin-4-yl)piperazine-containing mTOR inhibitor for solid tumors, with Phase I data showing favorable safety profiles. This development underscores the compound's transition from research chemical to clinical candidate, reflecting nearly a decade of structural optimization efforts since its first reported synthesis.

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Amadis Chemical Company Limited
(CAS:854159-45-8)1-(2-Chloropyridin-4-yl)piperazine
A863589
Purity:99%
Quantity:5g
Price ($):616.0
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